molecular formula C16H12FNO3 B5884595 N-1,3-benzodioxol-5-yl-3-(4-fluorophenyl)acrylamide

N-1,3-benzodioxol-5-yl-3-(4-fluorophenyl)acrylamide

Cat. No. B5884595
M. Wt: 285.27 g/mol
InChI Key: WELNOBSMQMZFAY-FPYGCLRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-3-(4-fluorophenyl)acrylamide, commonly known as BF-5-Ac, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. BF-5-Ac belongs to the class of phenylacrylamides and has been identified as a potent inhibitor of certain enzymes that play a crucial role in the development and progression of various diseases.

Mechanism of Action

BF-5-Ac exerts its therapeutic effects by inhibiting the activity of HDAC and PDE enzymes. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making them a promising target for cancer therapy. PDE inhibitors have been shown to have anti-inflammatory and neuroprotective effects, making them a potential therapeutic target for neurodegenerative disorders.
Biochemical and Physiological Effects
BF-5-Ac has been shown to have a variety of biochemical and physiological effects. Studies have shown that BF-5-Ac can induce cell cycle arrest and apoptosis in cancer cells, inhibit inflammation, and improve cognitive function in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

BF-5-Ac has several advantages for use in lab experiments, including its high potency and specificity for HDAC and PDE enzymes. However, BF-5-Ac also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on BF-5-Ac. One potential direction is to investigate its potential therapeutic effects in other diseases, such as cardiovascular disease and diabetes. Another potential direction is to develop more potent and selective HDAC and PDE inhibitors based on the structure of BF-5-Ac. Additionally, further studies are needed to determine the optimal dosage and administration route for BF-5-Ac in order to minimize potential toxicity.

Synthesis Methods

BF-5-Ac can be synthesized using a variety of methods, including the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 4-fluorophenylboronic acid with 1,3-benzodioxole-5-boronic acid followed by acylation with acryloyl chloride. Other methods include the Heck reaction and the Stille coupling reaction.

Scientific Research Applications

BF-5-Ac has been extensively studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that BF-5-Ac exhibits potent inhibitory activity against certain enzymes, such as histone deacetylase (HDAC) and phosphodiesterase (PDE), which play a crucial role in the development and progression of these diseases.

properties

IUPAC Name

(E)-N-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO3/c17-12-4-1-11(2-5-12)3-8-16(19)18-13-6-7-14-15(9-13)21-10-20-14/h1-9H,10H2,(H,18,19)/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELNOBSMQMZFAY-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)prop-2-enamide

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